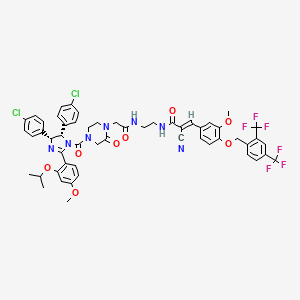

PROTAC ERR|A Degrader-1

Beschreibung

Overview of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis

The Ubiquitin-Proteasome System (UPS) is a critical and highly regulated process within eukaryotic cells responsible for the degradation of the majority of intracellular proteins. bohrium.com This system plays a pivotal role in maintaining cellular protein homeostasis (proteostasis) by removing misfolded, damaged, or short-lived proteins. nih.govpreprints.org The UPS is integral to a vast array of cellular processes, including cell cycle progression, signal transduction, immune responses, and stress adaptation. nih.govpreprints.org

The degradation process is initiated through a three-step enzymatic cascade that attaches a small, highly conserved protein called ubiquitin to the target protein. frontiersin.org

Activation (E1): A ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner. frontiersin.org

Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). frontiersin.org

Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. nih.govfrontiersin.org

The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target protein, which acts as a molecular flag for degradation. nih.govcriver.com The polyubiquitinated protein is then recognized and degraded by a large, multi-catalytic protease complex known as the 26S proteasome. frontiersin.orgnih.gov The UPS is a highly selective system, with the specificity of degradation being primarily determined by the E3 ligases, which recognize specific substrates. nih.govpreprints.org Dysregulation of the UPS is associated with various human diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. bohrium.comrsc.org

Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to co-opt the UPS for the selective degradation of a target protein of interest (POI). nih.govportlandpress.com First described in 2001, this technology has rapidly advanced as a powerful tool in drug discovery. criver.comportlandpress.com A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. nih.govnih.gov

The mechanism of action for a PROTAC is event-driven and catalytic. researchgate.netbaudlab.co.uk The process unfolds in several steps:

A PROTAC molecule enters the cell and simultaneously binds to both the protein of interest (POI) and an E3 ubiquitin ligase. bmglabtech.com

This binding event brings the POI and the E3 ligase into close proximity, forming a key ternary complex (POI-PROTAC-E3 ligase). nih.govportlandpress.comresearchgate.net

The induced proximity facilitates the E3 ligase-mediated transfer of ubiquitin from an E2 enzyme to the surface of the POI, leading to its polyubiquitination. researchgate.netwikipedia.org

The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome. researchgate.netwikipedia.org

After the POI is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, repeating the cycle. researchgate.netbaudlab.co.uk This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. baudlab.co.uk

PROTAC technology offers several distinct advantages over traditional small-molecule inhibitors, which typically function through occupancy-driven pharmacology (i.e., binding to and blocking the active site of a protein).

Degradation of "Undruggable" Targets: Traditional inhibitors often require a well-defined binding pocket or active site. PROTACs, however, only need to bind to the target protein with sufficient affinity to form the ternary complex, not necessarily to inhibit its function directly. biochempeg.comsygnaturediscovery.com This opens up the possibility of targeting proteins that lack enzymatic function or suitable active sites, such as scaffolding proteins and transcription factors, which constitute a large portion of the proteome previously considered "undruggable". revvity.co.jppharmasalmanac.com

High Potency: Due to their catalytic mechanism, PROTACs can be effective at very low, sub-stoichiometric concentrations. baudlab.co.ukbiochempeg.com A single PROTAC molecule can mediate the destruction of multiple target proteins, leading to a potent and sustained reduction in protein levels. baudlab.co.uksygnaturediscovery.com

Overcoming Drug Resistance: Resistance to traditional inhibitors can arise from mutations in the drug-binding site that reduce binding affinity or from overexpression of the target protein. PROTACs may overcome these resistance mechanisms because high-affinity binding is not always required for degradation, and they can effectively eliminate overexpressed proteins. biochempeg.comquora.com

Elimination of All Protein Functions: Small-molecule inhibitors typically block only the catalytic function of a protein, leaving its non-enzymatic roles, such as scaffolding functions, intact. By inducing the degradation of the entire protein, PROTACs abolish all functions of the target. biochempeg.com

| Feature | Traditional Inhibitors | PROTACs |

|---|---|---|

| Mechanism of Action | Occupancy-driven (inhibition) | Event-driven (degradation) |

| Stoichiometry | Requires high concentrations to maintain target occupancy | Catalytic, effective at sub-stoichiometric concentrations sygnaturediscovery.com |

| Target Scope | Mainly enzymes and receptors with defined active sites | Expanded scope, including "undruggable" targets like scaffolding proteins revvity.co.jp |

| Effect on Protein | Inhibits a specific function (e.g., catalysis) | Eliminates the entire protein and all its functions biochempeg.com |

| Resistance | Susceptible to resistance from binding site mutations or overexpression | Can overcome resistance as high-affinity binding is not always required biochempeg.com |

| Selectivity | Dependent solely on ligand-target binding affinity | Dual selectivity from ligand binding and ternary complex formation nih.gov |

Mechanism of Action of Heterobifunctional PROTACs

Estrogen-Related Receptor Alpha (ERRα) in Biological and Pathological Contexts

Estrogen-Related Receptor Alpha (ERRα, also known as NR3B1) was the first orphan nuclear receptor to be identified, cloned in 1988 due to its sequence homology with the estrogen receptor alpha (ERα). nih.govwikipedia.orgspandidos-publications.com Despite its name, ERRα does not bind to estrogens and its endogenous ligand remains unidentified, classifying it as an orphan receptor. wikipedia.orgspandidos-publications.com It functions as a transcription factor, controlling gene expression by binding to specific DNA sequences known as ERR response elements (ERREs) in the promoter regions of its target genes. nih.govwikipedia.org

As an orphan nuclear receptor, ERRα's activity is not regulated by a known small molecule ligand but rather by its interaction with transcriptional co-regulators, most notably the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). nih.govpnas.org The interaction with coactivators like PGC-1α potently enhances ERRα's transcriptional activity. nih.gov

ERRα is widely expressed in tissues with high energy demands and metabolic activity, such as the heart, skeletal muscle, kidney, and brown adipose tissue. tandfonline.commdpi.com Its functions are diverse and include roles in:

Mitochondrial biogenesis and function. wikipedia.orgpnas.org

Bone formation. pnas.org

Crosstalk with other steroid hormone signaling pathways. oup.com

Regulation of the mammalian circadian clock. wikipedia.orgspandidos-publications.com

A primary and extensively studied role of ERRα is its function as a master regulator of cellular and organismal energy homeostasis. tandfonline.comoup.comwikipedia.org It controls vast gene networks involved in virtually all aspects of energy metabolism. oup.com ERRα is a crucial downstream effector of PGC-1α, mediating many of its effects on metabolism. pnas.orgendocrine-abstracts.org

Key metabolic processes regulated by ERRα include:

Fatty Acid Oxidation (FAO): ERRα directly binds to and enhances the expression of genes critical for the breakdown of fatty acids for energy. spandidos-publications.comendocrine-abstracts.org

Oxidative Phosphorylation (OXPHOS): It regulates the expression of numerous nuclear-encoded genes whose protein products are components of the mitochondrial respiratory chain, essential for ATP production. mdpi.comoup.comendocrine-abstracts.org

Tricarboxylic Acid (TCA) Cycle: ERRα controls genes encoding enzymes of the TCA cycle, a central pathway in cellular respiration. endocrine-abstracts.org

Glucose Metabolism: ERRα influences glucose metabolism and can transcriptionally activate pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), which inhibits glucose oxidation. frontiersin.org

Adaptive Thermogenesis: In brown adipose tissue, ERRα is essential for maintaining high levels of mitochondrial biogenesis and oxidative capacity, which are necessary to generate heat in response to cold. endocrine-abstracts.orgpnas.org

Given its central role in coordinating metabolic programs, the pharmacological modulation of ERRα, for instance through targeted degradation, represents a significant area of research. mdpi.com

PROTAC ERRα Degrader-1

PROTAC ERRα Degrader-1 is a specific chemical compound designed to induce the degradation of the ERRα protein. medchemexpress.comadooq.com It is a heterobifunctional molecule that comprises a ligand for ERRα, a linker, and a ligand that binds to an E3 ligase, in this case, the Mouse double minute 2 homolog (MDM2). medchemexpress.comadooq.comchemsrc.com By recruiting MDM2 to ERRα, it triggers the ubiquitination and subsequent proteasomal degradation of the ERRα protein. chemsrc.com

| Chemical Properties of PROTAC ERRα Degrader-1 | |

|---|---|

| Compound Name | PROTAC ERRα Degrader-1 |

| CAS Number | 2306388-84-9 medchemexpress.comadooq.com |

| Molecular Formula | C54H49Cl2F6N7O8 medchemexpress.comadooq.com |

| Molecular Weight | 1108.91 g/mol medchemexpress.comadooq.com |

| Target Protein | Estrogen-Related Receptor Alpha (ERRα) medchemexpress.comadooq.com |

| Recruited E3 Ligase | MDM2 medchemexpress.comadooq.com |

| Description | A heterobifunctional PROTAC that links an ERRα binding group to an MDM2 ligand via a linker, inducing selective degradation of ERRα. medchemexpress.comadooq.comchemsrc.com |

Involvement of ERRα in Disease Pathogenesis

The aberrant expression and activity of ERRα have been implicated in the pathogenesis of several diseases, most notably cancer and metabolic disorders. nih.govcapes.gov.br In various cancers, including breast, ovarian, colon, and adrenocortical carcinoma, elevated levels of ERRα are often associated with a poor prognosis. nih.govoup.commdpi.com

ERRα's role in cancer is multifaceted. It promotes a metabolic shift in cancer cells, favoring glycolysis and providing the necessary energy and building blocks for rapid proliferation. pnas.orgfrontiersin.org Furthermore, ERRα has been shown to be involved in tumor progression by influencing processes such as angiogenesis (the formation of new blood vessels that supply tumors), cell migration, and metastasis. nih.govoup.commdpi.com In endometrial cancer, the interaction between ERRα and Hypoxia-Inducible Factor-1α (HIF-1α) is believed to enhance metabolic reprogramming, contributing to tumor growth and resistance to certain cell death pathways. frontiersin.org

Beyond cancer, ERRα is a key player in metabolic homeostasis. wikipedia.org Dysregulation of its activity can contribute to metabolic diseases. pnas.org Studies have shown its involvement in regulating glucose and lipid metabolism. oup.comfrontiersin.org For instance, in the liver, ERRα influences the expression of genes related to the tricarboxylic acid (TCA) cycle and lipid production. pnas.org

The receptor's influence also extends to the immune system. Research indicates that ERRα is involved in the activation and differentiation of effector T-cells, which are crucial components of the adaptive immune response. pnas.org

Table 1: ERRα's Implicated Roles in Various Pathologies

| Disease Category | Specific Disease/Process | Role of ERRα | Supporting Findings |

|---|---|---|---|

| Oncology | Breast Cancer | Associated with negative prognosis and tumor growth. nih.gov | High expression correlates with poor outcomes. nih.gov |

| Ovarian Cancer | Linked to negative prognosis. nih.gov | Elevated expression observed in tumors. nih.gov | |

| Colon Cancer | Promotes cell proliferation and tumorigenicity. oup.com | Upregulated in tumor tissue compared to normal tissue. oup.com | |

| Adrenocortical Cancer | Associated with a more aggressive phenotype. mdpi.com | Overexpression linked to increased cell migration. mdpi.com | |

| Endometrial Cancer | Enhances metabolic reprogramming and tumor progression. frontiersin.org | Interacts with HIF-1α to promote cancer cell metabolism. frontiersin.org | |

| Metabolic Disorders | General Metabolic Dysregulation | Key regulator of energy metabolism. mdpi.com | Influences glucose, lipid, and mitochondrial metabolism. mdpi.compnas.org |

| Inflammatory/Autoimmune | T-cell Mediated Immunity | Regulates metabolic pathways in effector T-cells. pnas.org | Deficiency impacts T-cell activation and cytokine production. pnas.org |

Rationale for Targeted ERRα Degradation as a Research Strategy

Given the significant role of ERRα in the progression of various cancers and its function as a master regulator of cellular metabolism, it has emerged as a compelling target for therapeutic intervention and research. capes.gov.broup.com The rationale for specifically targeting ERRα for degradation, rather than simple inhibition, is rooted in the potential advantages of the degradation approach.

Traditional small-molecule inhibitors block the function of a protein, but their efficacy can be limited by the need for continuous high-concentration exposure to maintain target occupancy. In contrast, PROTAC-mediated degradation is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov This can lead to a more profound and sustained downstream biological effect.

Furthermore, targeting ERRα for degradation completely removes the protein from the cell, eliminating both its transcriptional activity and any potential non-transcriptional or scaffolding functions it may possess. nih.gov This offers a more comprehensive approach compared to inhibitors that may only block one aspect of the protein's function.

PROTAC ERRα Degrader-1 is a chemical tool designed for this purpose. It is a heterobifunctional molecule composed of a ligand that binds to ERRα and another ligand that recruits the MDM2 E3 ubiquitin ligase, connected by a linker. adooq.commedchemexpress.commedchemexpress.com By bringing ERRα and MDM2 together, it facilitates the ubiquitination and subsequent proteasomal degradation of ERRα.

Table 2: Research Findings on an ERRα Degrader

| Compound | Mechanism | Cellular Effect | Significance |

|---|---|---|---|

| PROTAC ERRα Degrader-1 | Binds ERRα and recruits MDM2 E3 ligase. medchemexpress.commedchemexpress.com | Induces proteasomal degradation of ERRα protein. medchemexpress.commedchemexpress.com | Provides a chemical tool to study the functional consequences of ERRα depletion. nih.gov |

| A potent PROTAC degrader (Compound 6c from a study) | Binds ERRα and recruits an E3 ligase. nih.gov | Degraded over 80% of ERRα protein at 30 nM concentration. nih.gov | Demonstrates the feasibility of developing highly potent and selective ERRα degraders for research. nih.gov |

The development of potent and selective ERRα degraders like PROTAC ERRα Degrader-1 provides researchers with powerful tools to investigate the complex biology of this nuclear receptor in both normal physiology and disease states. nih.gov This strategy allows for the acute depletion of ERRα, enabling a clearer understanding of its immediate and long-term functional roles, and holds promise for exploring new therapeutic avenues for diseases driven by ERRα.

Eigenschaften

IUPAC Name |

(E)-N-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethyl]-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H49Cl2F6N7O8/c1-31(2)77-44-26-40(74-3)16-17-41(44)50-66-48(33-7-12-38(55)13-8-33)49(34-9-14-39(56)15-10-34)69(50)52(73)68-22-21-67(47(71)29-68)28-46(70)64-19-20-65-51(72)36(27-63)23-32-5-18-43(45(24-32)75-4)76-30-35-6-11-37(53(57,58)59)25-42(35)54(60,61)62/h5-18,23-26,31,48-49H,19-22,28-30H2,1-4H3,(H,64,70)(H,65,72)/b36-23+/t48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQCWVLBPYOZNC-XNCCLBLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H49Cl2F6N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1108.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rational Design and Chemical Synthesis of Protac Errα Degrader 1

Strategic Design of PROTAC ERRα Degrader-1 Components

The efficacy of a PROTAC is not merely the sum of its parts; it relies on the synergistic interplay between the warhead (POI ligand), the E3 ligase recruiter, and the linker. The design process involves a careful selection of each element to ensure the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein. baranlab.org

The initial step in the development of an ERRα-targeting PROTAC is the identification of a suitable ligand that binds to ERRα with sufficient affinity and provides a viable attachment point for the linker without disrupting its binding. nih.gov The first widely studied ERRα inverse agonist was a compound known as XCT790. nih.gov

Building on this foundation, researchers designed and synthesized a series of novel ERRα degraders based on a (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide scaffold. nih.gov Within this series, a parent molecule with a terminal carboxylic acid group was identified as a promising candidate, as this position was deemed a feasible site for connecting a linker to an E3 ligase ligand. nih.gov Further development led to the creation of "PROTAC ERRα ligand 2," an inverse agonist with a reported IC₅₀ of 5.67 nM, which demonstrated a significant improvement in potency compared to the original XCT790. medchemexpress.combiorbyt.comtargetmol.com Another distinct class of ERRα-targeting PROTACs has been developed using a diarylether thiazolidenedione ligand as the warhead. rsc.orgbiorxiv.org

While the human genome encodes over 600 E3 ligases, only a handful have been effectively exploited for PROTAC design, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most prevalent. scienceopen.comnih.govnih.gov The choice of the E3 ligase recruiter is a critical determinant of a PROTAC's degradation efficiency and cellular specificity.

PROTAC ERRα Degrader-1 is explicitly defined by its composition, which includes a ligand that recruits the Mouse double minute 2 homolog (MDM2) E3 ubiquitin ligase. medchemexpress.comadooq.commedchemexpress.com MDM2 is an E3 ligase that famously targets the tumor suppressor p53 for degradation. nih.gov Small-molecule inhibitors of the MDM2-p53 interaction, such as nutlin-3, have been repurposed as E3 ligase recruiters in PROTACs. scienceopen.comnih.govmdpi.com These ligands bind to MDM2 and co-opt its E3 ligase function to target other proteins for degradation. nih.govamm-journal.org This approach offers a dual mechanism of action: degradation of the target protein and stabilization of p53. mdpi.com However, it has been observed that PROTACs recruiting MDM2 are often less effective at promoting degradation compared to those that recruit VHL or CRBN. scienceopen.comnih.gov A study focusing on an ERRα PROTAC constructed with an MDM2 ligand, among others, reported that it failed to induce degradation of the target protein. rsc.orgbiorxiv.org

Research into ERRα degradation has extensively explored E3 ligases beyond MDM2. The VHL E3 ligase has proven to be particularly effective for this target. nih.gov Studies have detailed the successful design of potent ERRα degraders by linking an ERRα ligand to a VHL recruiter. nih.govresearchgate.net In a direct comparison, a VHL-based ERRα PROTAC was shown to be highly effective, while versions of the same PROTAC using ligands for MDM2, CRBN, and IAP failed to produce any degradation. rsc.orgbiorxiv.org

This does not, however, completely rule out other E3 ligases. More recent investigations have shown that CRBN-mediated degradation of ERRα is indeed possible. rsc.orgrsc.org The success of these CRBN-based degraders was achieved by recruiting the E3 ligase to different regions on the surface of the ERRα protein, highlighting that the geometry of ternary complex formation is a crucial factor that can be modulated to achieve degradation even with previously unsuccessful E3 ligases. rsc.orgbiorxiv.orgbiorxiv.org

The linker component of a PROTAC is far from a passive spacer. Its chemical composition, length, and attachment points to the two ligands are critical variables that profoundly influence the molecule's properties, including its ability to facilitate a productive ternary complex. explorationpub.comnih.gov

The distance and relative orientation between the target protein and the E3 ligase, dictated by the linker, are paramount for efficient ubiquitination. nih.gov Research on a series of VHL-based ERRα degraders demonstrated that linker length has a significant impact on degradation capability, in some cases more so than the binding affinity itself. nih.gov

For instance, two compounds with a 2-carbon and 3-carbon linker, respectively, showed comparable binding affinities for ERRα but had markedly different degradation efficiencies. nih.gov The most potent degradation was achieved with a compound featuring a 4-carbon linker, even though this longer linker resulted in a slight decrease in binding affinity. nih.gov This underscores that an optimal linker length is required to properly position the E3 ligase relative to the target, a parameter that must be empirically determined for each specific PROTAC system. nih.govmedchemexpress.eu Too short a linker may cause steric clashes that prevent the formation of the ternary complex, while an excessively long linker can introduce unfavorable entropic penalties. medchemexpress.eu

Data Table: Impact of Linker Length on ERRα Degradation

The following table summarizes findings from a study on a series of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide-based ERRα degraders, illustrating the relationship between linker length, binding affinity, and degradation potency. nih.gov

| Compound | Linker Length (Carbons) | ERRα Binding Affinity (IC₅₀, nM) | ERRα Degradation (D₃₀ ₙₘ, %) | ERRα Degradation (D₁₀₀ ₙₘ, %) |

| 6a | 2 | 7.3 | 28 | 50 |

| 6b | 3 | 6.3 | 58 | 85 |

| 6c | 4 | 11.2 | 83 | 96 |

Linker Chemistry and Topography Optimization for PROTAC ERRα Degrader-1 Activity

Influence of Linker Composition on Ternary Complex Formation

The linker in a PROTAC molecule is far more than a simple spacer; it is a critical determinant of the molecule's efficacy. The linker's length, rigidity, and chemical composition directly influence the stability and conformation of the ternary complex, which is the essential intermediate for successful protein degradation. elifesciences.org The formation of an E3-PROTAC-POI complex brings the E3 ligase and the target protein into close proximity, enabling the transfer of ubiquitin to lysine (B10760008) residues on the target's surface, marking it for destruction by the proteasome. encyclopedia.pubelifesciences.org

The linker's role is to orient the two protein-binding ligands in a way that allows for a favorable and stable ternary structure. If a linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. chemrxiv.org Conversely, if the linker is too long or overly flexible, the entropic penalty of forming an ordered complex can decrease its stability, leading to inefficient degradation. elifesciences.org

The composition of the linker also impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability. Commonly used linker structures include polyethylene (B3416737) glycol (PEG) chains, which can enhance solubility, and more rigid alkyl or heterocyclic systems. nih.govnih.gov For an MDM2-based degrader like PROTAC ERRα Degrader-1, the linker must be carefully optimized to establish productive protein-protein interactions within the ERRα-PROTAC-MDM2 complex. The stability of this complex is often described by a cooperativity factor (α), where α > 1 indicates positive cooperativity (the formation of the binary complex with one protein enhances binding to the second protein), which is a desirable feature for potent degraders.

Table 1: Conceptual Influence of Linker Properties on PROTAC Efficacy This table illustrates the theoretical impact of modifying linker characteristics on key degradation parameters, based on general principles of PROTAC design.

| Linker Modification | Predicted Effect on Ternary Complex Stability (Cooperativity, α) | Predicted Effect on Degradation Potency (DC₅₀) | Rationale |

| Shortening Linker (e.g., from 12 atoms to 5 atoms) | Decrease | Increase (less potent) | A very short linker may cause steric clashes between ERRα and MDM2, preventing the formation of a stable and productive ternary complex. chemrxiv.org |

| Lengthening Linker (e.g., from 12 atoms to 20 atoms) | Decrease | Increase (less potent) | An excessively long and flexible linker increases the entropic cost of complex formation, potentially reducing stability and degradation efficiency. elifesciences.org |

| Increasing Rigidity (e.g., replacing PEG with an alkyl chain) | May Increase or Decrease | Variable | A more rigid linker can reduce the entropic penalty of complex formation but may not allow for the optimal orientation of the two proteins. Optimization is empirical. |

| Increasing Hydrophilicity (e.g., incorporating PEG units) | May have minimal direct effect on stability | May Improve | Enhanced solubility can improve cellular availability, indirectly boosting apparent potency, though it does not guarantee better ternary complex formation. nih.govnih.gov |

DC₅₀ represents the concentration of the compound required to achieve 50% degradation of the target protein.

Synthetic Routes and Methodologies for PROTAC ERRα Degrader-1

The chemical synthesis of a heterobifunctional molecule like PROTAC ERRα Degrader-1 is a multi-step process that requires careful planning of the assembly of its three core components. The general strategy involves the synthesis of the warhead and anchor moieties with appropriate functional groups, which are then joined together using a suitable linker. nih.gov

A plausible synthetic route for PROTAC ERRα Degrader-1 would involve the following key stages:

Synthesis of the ERRα Ligand (Warhead): An appropriate inverse agonist or binder for ERRα is synthesized. A key step in this process is the introduction of a reactive handle at a solvent-exposed position on the ligand. This position is chosen based on structural data or structure-activity relationships to ensure that its modification does not disrupt binding to ERRα. This handle could be, for example, a terminal alkyne, an azide (B81097), an amine, or a carboxylic acid.

Synthesis of the MDM2 Ligand (Anchor): A derivative of an MDM2 inhibitor, such as Nutlin-3, is prepared. scienceopen.com Similar to the warhead, the MDM2 ligand is modified to incorporate a complementary reactive handle. For instance, if the ERRα ligand has a terminal alkyne, the MDM2 ligand would be functionalized with an azide to enable a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. nih.gov Alternatively, one ligand could be prepared with a carboxylic acid and the other with an amine, allowing for a standard amide bond coupling reaction using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). thno.org

Linker Synthesis and Conjugation: The linker can be installed in a stepwise fashion or as a single unit. In many synthetic schemes, a bifunctional linker is used. For example, a PEG linker with a carboxylic acid at one end and a protected amine at the other could first be coupled to the amine-functionalized warhead. After deprotection, the newly freed amine on the linker-warhead conjugate can then be coupled to the carboxylic acid-functionalized MDM2 ligand to complete the synthesis of the final PROTAC molecule.

The final compound would be purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC), and its identity confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org

Molecular Mechanism of Action of Protac Errα Degrader 1

Formation of the Ternary Complex: ERRα-PROTAC ERRα Degrader-1-E3 Ligase

Stoichiometry and Molecular Interactions within the Ternary Complex

The stoichiometry of the ternary complex is typically a 1:1:1 ratio of ERRα, PROTAC ERRα Degrader-1, and the E3 ligase. pnas.org This means one molecule of each component assembles to form the active complex. The interactions within this complex are a combination of the binary interactions between the PROTAC and each protein, as well as potential new interactions that arise at the protein-protein interface created by the PROTAC. nih.govnih.gov

The stability and efficiency of ternary complex formation are influenced by several factors, including the length and composition of the linker connecting the two ligand heads of the PROTAC. pnas.org The linker's flexibility and length must be optimal to allow both the ERRα and the E3 ligase to bind simultaneously without significant steric hindrance. pnas.org The concept of "cooperativity" is also crucial; this refers to the change in binding affinity of one protein for the PROTAC once the other protein is already bound. pnas.orgcytivalifesciences.com Positive cooperativity, where the binding of the first protein increases the affinity for the second, can lead to a more stable and efficient ternary complex, enhancing the degradation process. nih.govcytivalifesciences.com

Biophysical Characterization of Complex Formation

A variety of biophysical techniques are employed to study and confirm the formation of the ERRα-PROTAC-E3 ligase ternary complex. These methods provide quantitative data on the binding affinities and kinetics of the interactions. nih.govdiva-portal.org

Commonly used techniques include:

Surface Plasmon Resonance (SPR): This technique can measure the binding affinity and kinetics (on- and off-rates) of the binary interactions (PROTAC to ERRα and PROTAC to E3 ligase) as well as the formation of the ternary complex. nih.govpnas.orgdiva-portal.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interactions, including binding affinity and stoichiometry. nih.govnih.gov

X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of the ternary complex, revealing the precise molecular interactions at the atomic level. nih.govtandfonline.com

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the proximity of ERRα and the E3 ligase in the presence of the PROTAC, confirming ternary complex formation in a cellular context. pnas.org

These characterization methods are essential for the rational design and optimization of PROTACs, as they offer insights into how modifications to the PROTAC structure affect ternary complex formation and, consequently, degradation efficiency. diva-portal.orgtandfonline.com

E3 Ligase-Mediated Ubiquitination of ERRα

Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, to the ERRα substrate. mdpi.combwise.kr This process, known as ubiquitination, marks ERRα for destruction. cusabio.com

Mechanisms of Ubiquitin Transfer to ERRα Substrate

The ubiquitination process involves a cascade of enzymatic reactions. cusabio.combwise.kr First, a ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner. bwise.kr The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). bwise.kr The E3 ligase, now in proximity to ERRα within the ternary complex, acts as a scaffold, recognizing both the E2-ubiquitin conjugate and the ERRα substrate. researchgate.netcambridgemedchemconsulting.com It then catalyzes the transfer of ubiquitin from the E2 enzyme to one or more lysine (B10760008) residues on the surface of ERRα. bwise.krcambridgemedchemconsulting.com The PROTAC molecule can be released after this event and can go on to mediate the degradation of another ERRα protein, acting in a catalytic manner. cambridgemedchemconsulting.com

Types of Polyubiquitin (B1169507) Chains Formed on ERRα

A single ubiquitin tag is often not sufficient to signal for degradation. Instead, a chain of ubiquitin molecules, known as a polyubiquitin chain, is typically assembled on the target protein. nih.gov Ubiquitin itself has several lysine residues (K6, K11, K27, K29, K33, K48, and K63) through which it can be linked to form these chains. nih.gov

The type of polyubiquitin linkage determines the fate of the tagged protein. For proteasomal degradation, K48-linked polyubiquitin chains are the canonical signal. medchemexpress.com The E3 ligase recruited by PROTAC ERRα Degrader-1 directs the formation of these K48-linked chains on ERRα, effectively sealing its fate for degradation. medchemexpress.com

Proteasomal Processing and Degradation of Ubiquitinated ERRα

The final step in the process is the recognition and degradation of the polyubiquitinated ERRα by the proteasome. The 26S proteasome is a large, multi-protein complex that functions as the cell's primary machinery for degrading unneeded or damaged proteins. mdpi.combwise.kr

The polyubiquitin chain on ERRα acts as a recognition signal for specific subunits of the 26S proteasome. bwise.kr Once bound, the proteasome unfolds the ubiquitinated ERRα protein and threads it into its central catalytic core. Inside the proteasome, powerful proteases cleave the protein into small peptides, effectively destroying it. cambridgemedchemconsulting.com The ubiquitin molecules are typically cleaved off and recycled for future use. cambridgemedchemconsulting.com The degradation of ERRα can be confirmed experimentally by observing a decrease in ERRα protein levels in cells treated with PROTAC ERRα Degrader-1, a process that can be blocked by inhibitors of the proteasome, such as epoxomicin (B1671546). nih.govresearchgate.net

Recognition of Ubiquitinated ERRα by the 26S Proteasome

Following polyubiquitination, the modified ERRα protein is recognized and processed by the 26S proteasome, a large, multi-subunit protease complex responsible for degrading most intracellular proteins. nih.govmdpi.com The recognition process is highly specific, mediated by ubiquitin receptors within the proteasome's 19S regulatory particle. mdpi.comd-nb.info

The polyubiquitin chain, particularly one linked through the lysine 48 (K48) residue of ubiquitin, serves as the canonical degradation signal for the proteasome. d-nb.infonih.gov The 19S regulatory particle of the proteasome contains specific subunits, such as Rpn10 (also known as S5a) and Rpn13, which have ubiquitin-binding domains that recognize these polyubiquitin chains. d-nb.info

The process unfolds in several steps:

Initial Binding: The polyubiquitinated ERRα initially binds to the ubiquitin receptor sites on the 19S particle. This binding is reversible. d-nb.info

Commitment to Degradation: The substrate becomes more tightly bound, a step that requires ATP hydrolysis and an unfolded region within the target protein. d-nb.info

Deubiquitination and Unfolding: The attached ubiquitin chains are typically removed and recycled just before the substrate is unfolded by the ATPase subunits of the 19S particle. mdpi.com

Translocation and Degradation: The unfolded ERRα polypeptide is then translocated into the central chamber of the 20S core particle, where it is broken down into small peptides by the proteasome's catalytic activity. mdpi.com

| Step | Description | Key Components |

| Signal Recognition | The polyubiquitin chain on ERRα is recognized by the proteasome. | K48-linked polyubiquitin chain, 19S regulatory particle. d-nb.infonih.gov |

| Binding | Ubiquitinated ERRα binds to ubiquitin receptors on the 19S particle. | Rpn10 (S5a), Rpn13. d-nb.info |

| Processing | The protein is deubiquitinated, unfolded, and prepared for degradation. | ATPases in the 19S particle. mdpi.comd-nb.info |

| Degradation | The unfolded protein is cleaved into small peptides within the 20S core particle. | 20S core particle. mdpi.com |

Catalytic and Sub-stoichiometric Action of PROTAC ERRα Degrader-1

A defining characteristic of PROTACs, including PROTAC ERRα Degrader-1, is their catalytic or "event-driven" mechanism of action. rsc.orgnih.gov Unlike traditional enzyme inhibitors that require sustained occupancy of a target's active site and are typically needed in stoichiometric amounts, PROTACs can induce the degradation of multiple target protein molecules. nih.govsygnaturediscovery.com

The catalytic cycle proceeds as follows:

PROTAC ERRα Degrader-1 facilitates the formation of the ternary complex and the subsequent ubiquitination of an ERRα molecule. mdpi.com

Once the polyubiquitin chain is attached to ERRα, the target protein is recognized by the proteasome. rsc.org

Crucially, after the ubiquitination event, PROTAC ERRα Degrader-1 is released from the complex. mdpi.com

The freed PROTAC molecule can then bind to another ERRα protein and another E3 ligase, initiating a new cycle of degradation. rsc.orgmdpi.com

This ability to be recycled allows a single molecule of PROTAC ERRα Degrader-1 to induce the destruction of multiple ERRα protein molecules. nih.gov This sub-stoichiometric activity means that potent degradation can be achieved at low drug concentrations, a significant advantage over occupancy-driven inhibitors. rsc.orgsygnaturediscovery.com The efficacy of the PROTAC is therefore not limited by equilibrium occupancy but by its ability to repeatedly engage and mark new targets for destruction. nih.gov This catalytic nature is a key advantage of the PROTAC technology. researchgate.net

Preclinical Biological Efficacy and Mechanistic Validation of Protac Errα Degrader 1

In Vitro Cellular Degradation Studies

Mechanistic Confirmation in Cellular Systems

Dependence on Proteasome Inhibitors

The canonical mechanism of action for PROTACs involves the ubiquitin-proteasome system (UPS). medchemexpress.eumdpi.com To confirm that the degradation of ERRα by these PROTACs is indeed proteasome-dependent, rescue experiments are performed. In these studies, cells are pre-treated with a proteasome inhibitor before the addition of the ERRα PROTAC.

Research on a potent VHL-based ERRα degrader, compound 6c , demonstrated that its activity is contingent on a functioning proteasome. nih.gov In MDA-MB-231 breast cancer cells, pre-incubation with the proteasome inhibitor epoxomicin (B1671546) successfully prevented the degradation of ERRα that was otherwise induced by compound 6c . nih.gov This finding validates that the reduction in ERRα protein levels mediated by this PROTAC occurs through the proteasomal degradation pathway. nih.gov Similarly, another study on a VHL-recruiting ERRα PROTAC, referred to as PROTAC_ERRα , also confirmed its proteasome-dependent mechanism through rescue experiments with epoxomicin.

Requirement for E3 Ligase Activity (e.g., MDM2, VHL, CRBN)

The specificity of a PROTAC is determined by its ability to form a ternary complex between the target protein and a specific E3 ubiquitin ligase. nih.govnih.gov While vendor information for "PROTAC ERRα Degrader-1" suggests it recruits MDM2, detailed scientific studies have focused on VHL-recruiting ERRα degraders. medchemexpress.commedchemexpress.comadooq.commedchemexpress.com

The requirement for VHL E3 ligase activity for ERRα degradation has been unequivocally demonstrated. nih.gov Studies on compound 6c have shown that the degradation of ERRα is abrogated by pre-treatment with a free VHL ligand, which competitively inhibits the binding of the PROTAC to the VHL E3 ligase. nih.gov Furthermore, neither the ERRα-binding portion of the PROTAC (4f ) nor the VHL ligand alone or in combination could induce ERRα degradation, highlighting the necessity of the bifunctional linker to form the ternary complex. nih.gov To further solidify this, a stereoisomer of the VHL-binding moiety, which is known to abolish VHL binding, was used to create an inactive version of the PROTAC (6c-Epi ). nih.gov This inactive control compound failed to degrade ERRα, confirming that the recruitment of VHL is essential for the observed degradation. nih.gov

While VHL has been the primary E3 ligase successfully recruited for ERRα degradation, studies have explored the potential of other ligases. rsc.org Interestingly, initial attempts to create ERRα PROTACs that recruit CRBN, MDM2, or cIAP were unsuccessful in inducing degradation. rsc.org However, a different approach involving the site-specific conjugation of a CRBN ligand to other surface regions of ERRα, away from the natural ligand-binding pocket, did result in successful degradation. rsc.org This suggests that the geometry of the ternary complex is critical and that while VHL is a productive partner for ERRα ligands, recruiting other E3 ligases to different sites on the ERRα protein is also feasible. rsc.org

Modulation of Downstream ERRα-Regulated Genes and Proteins

ERRα functions as a transcription factor that regulates a suite of genes involved in cellular metabolism and other processes. A key indicator of a PROTAC's functional efficacy is its ability to not only degrade the target protein but also to modulate the expression of downstream genes and proteins.

Multiple studies have confirmed that VHL-based ERRα degraders effectively suppress the expression of ERRα target genes. In MDA-MB-231 cells, treatment with compound 6c led to a potent decrease in the protein levels of well-established ERRα downstream targets, including ATP5B, medium-chain acyl-CoA dehydrogenase (MCAD), and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4). medchemexpress.comfrontiersin.orgnih.gov Another VHL-recruiting degrader, PROTAC_ERRα , also demonstrated a reduction in the expression of estrogen-regulated genes in MCF-7 cells. medchemexpress.com This demonstrates that the degradation of the ERRα protein translates into a functional consequence at the level of gene expression.

| Degrader | Cell Line | Downstream Targets Modulated | Reference |

| Compound 6c | MDA-MB-231 | ATP5B, MCAD, PDK4 | medchemexpress.comfrontiersin.orgnih.gov |

| PROTAC_ERRα | MCF-7 | Estrogen-regulated genes | medchemexpress.com |

Effects on Cellular Phenotypes and Biological Processes Associated with ERRα Activity

The degradation of ERRα and the subsequent modulation of its target genes are expected to impact cellular phenotypes, particularly those related to cancer cell proliferation and progression, where ERRα is often overexpressed.

Indeed, VHL-based ERRα degraders have demonstrated anti-proliferative effects in breast cancer cell lines. The degradation of ERRα by these PROTACs leads to the inhibition of cancer cell growth. frontiersin.org This has been shown in various ERRα-positive breast cancer cell lines, where the reduction of ERRα levels correlates with a decrease in cell viability and proliferation. frontiersin.org These findings underscore the therapeutic potential of ERRα degradation in cancers that are dependent on this signaling pathway.

In Vivo Studies in Preclinical Research Models

Assessment of ERRα Degradation in Relevant Tissues (e.g., Tumor Xenografts, Organ Tissues)

A critical step in the preclinical development of a PROTAC is to demonstrate its ability to degrade the target protein in vivo. Studies have been conducted using mouse models to assess the tissue distribution and degradation efficacy of VHL-recruiting ERRα PROTACs.

In one such study, a VHL-based degrader, PROTAC_ERRα , was administered to mice bearing MDA-MB-231 tumor xenografts. medchemexpress.comresearchgate.net The results showed a significant reduction in ERRα protein levels not only in the tumor tissue but also in other tissues such as the heart and kidney. medchemexpress.comresearchgate.net Specifically, administration of the PROTAC resulted in approximately a 39% reduction of ERRα in the tumors and a 44% reduction in both the heart and kidney. medchemexpress.comresearchgate.net These data confirm that the PROTAC is bioavailable, distributes to various tissues, and engages its target to induce degradation in a whole-animal model. researchgate.net

| In Vivo Model | PROTAC | Tissues Assessed | % ERRα Degradation | Reference |

| CD-1 mice with MDA-MB-231 xenografts | PROTAC_ERRα | Tumor | ~39% | medchemexpress.comresearchgate.net |

| Heart | ~44% | medchemexpress.comresearchgate.net | ||

| Kidney | ~44% | medchemexpress.comresearchgate.net |

Impact on ERRα-Driven Biological Processes and Disease Models (e.g., Cancer Progression)

The ultimate goal of developing an ERRα-targeting PROTAC is to inhibit ERRα-driven biological processes and impact disease progression in relevant preclinical models. The in vivo degradation of ERRα is expected to translate into anti-tumor activity.

The significant reduction of ERRα in tumor xenografts by PROTAC_ERRα provides strong evidence for its potential to impact cancer progression. frontiersin.orgresearchgate.net By degrading ERRα, the PROTAC effectively shuts down a key signaling pathway that promotes tumor growth and survival. frontiersin.org The observed anti-proliferative effects in vitro, coupled with the demonstrated in vivo target degradation, strongly support the continued investigation of VHL-based ERRα degraders as a therapeutic strategy for ERRα-dependent cancers. frontiersin.orgresearchgate.net

Analysis of In Vitro-In Vivo Degradation Correlation and Contributing Factors

The translation of potent in vitro activity to successful in vivo protein degradation is a primary challenge in the development of Proteolysis Targeting Chimeras (PROTACs). While a compound may demonstrate nanomolar efficacy in degrading a target protein in cell culture, its performance in a complex biological system can be influenced by a multitude of factors. The correlation between in vitro and in vivo degradation is often imperfect, a phenomenon known as the in vitro-in vivo disconnect. nih.govresearchgate.net Understanding the factors that contribute to this disconnect is crucial for the rational design and optimization of effective therapeutic degraders.

Key factors influencing the in vitro-in vivo correlation include the PROTAC's pharmacokinetic (PK) properties, metabolic stability, and its interaction with the complex biological environment, such as the expression levels of the E3 ligase in target tissues. drugdiscoverytrends.comnih.gov

Metabolic Stability: One of the most significant hurdles for PROTACs is their susceptibility to metabolism. acs.org Due to their large size and complex structures, which often fall outside Lipinski's "rule of five," PROTACs can be rapidly cleared or metabolized. mdpi.com A critical issue arises when metabolism of the PROTAC, particularly within the linker region, generates metabolites that can still bind to the target protein but can no longer recruit the E3 ligase. These metabolites act as competitive inhibitors, occupying the target protein and preventing the intact PROTAC from forming a productive ternary complex, thereby reducing the maximal degradation (Dmax) observed in vivo. nih.gov This metabolism-driven disconnect was clearly demonstrated in the development of an oral ERα-targeting VHL-PROTAC, where in vivo degradation was lower than predicted from in vitro data due to the formation of competing metabolites. nih.gov

Pharmacokinetics and Tissue Distribution: A PROTAC must achieve sufficient exposure in the target tissue to be effective. Poor absorption, rapid clearance, and limited tissue penetration can all lead to a lack of in vivo efficacy despite potent in vitro activity. mdpi.comresearchgate.net For instance, the first VHL-based ERRα degrader showed a half-maximal degradation concentration (DC50) of approximately 100 nM in vitro, but in vivo studies in murine models only achieved about 40% degradation of ERRα levels in the heart, kidney, and xenografted tumors, highlighting a partial translation of potency. nih.gov The development of MDM2-based PROTACs has also faced challenges related to poor physicochemical properties, which can hinder their in vivo application. nih.gov

E3 Ligase Biology: The expression levels and activity of the recruited E3 ligase (e.g., MDM2, VHL, CRBN) can vary significantly between different tissues and cell types. drugdiscoverytrends.comacs.org A PROTAC will only be effective in tissues where its corresponding E3 ligase is sufficiently expressed and active. This tissue-specific expression pattern is a key determinant of both on-target efficacy and potential off-target effects. While the development of MDM2-recruiting PROTACs is an active area of research, they have sometimes been found to be less effective than those recruiting VHL or CRBN. nih.govmdpi.com

The following tables provide illustrative data from published studies on various PROTACs to demonstrate how in vitro potency and in vivo degradation are assessed.

Table 1: Illustrative In Vitro Degradation Profiles of Representative PROTACs

This table shows examples of in vitro degradation parameters for different PROTACs against their respective targets in various cell lines. DC₅₀ represents the concentration at which 50% of the target protein is degraded, while Dₘₐₓ is the maximum percentage of degradation achieved.

Table 2: Illustrative In Vivo Degradation and Efficacy of Representative PROTACs

This table provides examples of in vivo outcomes for PROTACs, demonstrating how degradation in tumor or tissue models is measured and correlated with a biological effect.

Structure Activity Relationships Sar Governing Protac Errα Degrader 1 Performance

Elucidation of Key Determinants within the ERRα Ligand Moiety for Degradation

The development of potent ERRα degraders commenced with the identification of a suitable ligand for the estrogen-related receptor α (ERRα). One of the pioneering efforts in this area led to the creation of a series of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivatives. nih.gov The design of these ligands was informed by the structure of known ERRα inverse agonists, such as XCT790. nih.govnih.gov

A key feature of the ERRα ligand in a highly potent degrader, compound 6c , is the cyanoacrylamide group. nih.gov In silico modeling suggests that the acrylonitrile (B1666552) moiety of this ligand is positioned to form a covalent interaction with the cysteine residue Cys325 within the ERRα binding pocket. nih.gov This covalent engagement is a critical determinant for the high affinity and specificity required for effective degradation.

The structure-activity relationship (SAR) of the ERRα ligand was systematically explored by synthesizing and evaluating a series of analogs. The findings from these studies are summarized in the table below, highlighting the impact of various substitutions on the ligand's ability to induce ERRα degradation.

| Compound | R1 | R2 | Degradation of ERRα (% at 30 nM) |

|---|---|---|---|

| 6a | H | H | ~60% |

| 6b | F | F | ~75% |

| 6c | CF3 | CF3 | >80% |

| 6d | Cl | Cl | ~70% |

| 6e | CH3 | CH3 | ~50% |

The data clearly indicates that the substitution pattern on the benzyl (B1604629) ring of the ERRα ligand plays a pivotal role in degradation efficiency. The presence of two trifluoromethyl (CF3) groups at the 2 and 4 positions (6c ) resulted in the most potent degradation of ERRα, with over 80% reduction in protein levels at a concentration of 30 nM. nih.gov This suggests that the electronic and steric properties of these substituents are crucial for optimal binding to ERRα and subsequent ternary complex formation.

Influence of E3 Ligase Ligand Variations on Ternary Complex Formation and Degradation Efficiency

The choice of the E3 ligase ligand is a critical factor that significantly influences the efficacy and target specificity of a PROTAC. nih.gov For the degradation of ERRα, initial studies with a diarylether thiazolidinedione-based ERRα ligand demonstrated that recruitment of the von Hippel-Lindau (VHL) E3 ligase led to potent degradation, while linking the same ERRα ligand to recruiters for cereblon (CRBN), MDM2, or IAP failed to induce degradation. rsc.orgnih.gov This highlights a specific requirement for the VHL E3 ligase in the context of that particular ERRα ligand and linker combination.

However, subsequent research has shown that ERRα can be degraded by recruiting other E3 ligases, such as CRBN, by altering the site of PROTAC attachment on the ERRα protein. rsc.orgnih.gov This was demonstrated by site-specifically conjugating a CRBN-recruiting ligand to different locations on the ERRα surface, which led to successful degradation. rsc.orgnih.gov This finding indicates that the inability of the original CRBN-based PROTAC to degrade ERRα was likely due to an unproductive ternary complex geometry rather than an intrinsic incompatibility between ERRα and the CRBN E3 ligase. rsc.orgnih.gov

The selection of the E3 ligase ligand can also impact the stability and cooperativity of the ternary complex. The formation of a stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation. tandfonline.com The table below summarizes the effect of different E3 ligase ligands on ERRα degradation when attached to the same ERRα ligand.

| ERRα Ligand | E3 Ligase Ligand | Degradation Outcome | Reference |

|---|---|---|---|

| Diarylether Thiazolidinedione | VHL | Successful Degradation | rsc.orgnih.gov |

| Diarylether Thiazolidinedione | CRBN | No Degradation | rsc.orgnih.gov |

| Diarylether Thiazolidinedione | MDM2 | No Degradation | rsc.orgnih.gov |

| Diarylether Thiazolidinedione | IAP | No Degradation | rsc.orgnih.gov |

| Site-specific Conjugated Handle | CRBN | Successful Degradation | rsc.orgnih.gov |

Role of Linker Composition and Length in Optimizing PROTAC ERRα Degrader-1 Activity

In the development of the potent ERRα degrader 6c , a systematic evaluation of linker length was performed. nih.gov The results, shown in the table below, demonstrate a clear dependence of degradation potency on the length of the polyethylene (B3416737) glycol (PEG) linker.

| Compound | Linker (n) | Degradation of ERRα (% at 30 nM) |

|---|---|---|

| 6f | 1 | ~40% |

| 6g | 2 | ~65% |

| 6c | 3 | >80% |

| 6h | 4 | ~70% |

| 6i | 5 | ~55% |

An optimal linker length corresponding to three PEG units (6c ) was identified, yielding the highest degradation efficiency. nih.gov Shorter or longer linkers resulted in reduced potency, underscoring the importance of achieving an optimal spatial orientation between ERRα and the E3 ligase within the ternary complex. nih.govnih.gov

Conformational Dynamics of PROTAC ERRα Degrader-1 in Ternary Complex Formation

The flexibility and composition of the linker are key determinants of the conformational dynamics of the PROTAC and the resulting ternary complex. biorxiv.org A flexible linker can allow the PROTAC to adopt multiple conformations, some of which may be more favorable for productive ternary complex formation. explorationpub.com The observation that an optimal linker length exists for ERRα degradation suggests that the linker must be long enough to span the distance between the two proteins without inducing strain, yet constrained enough to favor a productive orientation. nih.govnih.gov

While detailed structural studies of the PROTAC ERRα Degrader-1 ternary complex are not yet available, the SAR data suggests that the linker plays a critical role in positioning the E3 ligase relative to ERRα to facilitate ubiquitination. The pronounced conformational dynamics of PROTACs are generally permissive for protein degradation due to the intrinsic mobility of E3 ligase assemblies, which creates a large ubiquitylation zone. biorxiv.org

Effect on Ubiquitination Site Accessibility

The ultimate goal of a PROTAC is to induce the ubiquitination of the target protein. The linker's role extends to influencing the accessibility of lysine (B10760008) residues on the surface of the POI to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. rsc.orgbiorxiv.org For efficient ubiquitination to occur, the linker must orient the E3 ligase in such a way that its associated E2 enzyme is brought into proximity with surface-exposed lysines on ERRα.

Studies have shown the benefit of having proximal lysine residues for optimal degradation. rsc.org The linker's length and flexibility can modulate which lysine residues on ERRα are presented to the ubiquitination machinery. nih.govrsc.org The potent degradation observed with the optimized linker in compound 6c suggests that it facilitates a ternary complex conformation where one or more lysine residues on ERRα are readily accessible for ubiquitination. nih.gov The mechanism of 6c-mediated ERRα degradation has been confirmed to require the formation of a ternary complex and the involvement of the ubiquitin-proteasome system. nih.gov

Advanced Methodological Approaches and Techniques for Investigating Protac Errα Degrader 1

Quantitative Proteomics and Mass Spectrometry-Based Methods for Degradation Profiling

Quantitative proteomics, powered by mass spectrometry (MS), is an indispensable tool for profiling the effects of a PROTAC on a global cellular level. chomixbio.com This unbiased approach allows for the precise measurement of changes in protein abundance across the entire proteome upon treatment with PROTAC ERRα Degrader-1.

Research Findings: Early proteomics studies on a VHL-based ERRα PROTAC demonstrated its high selectivity. In MCF-7 breast cancer cells treated with the degrader, quantitative mass spectrometry revealed a significant and time-dependent decrease in the levels of ERRα. nih.gov At a concentration of 500 nM, ERRα was substantially downregulated, while the levels of most other proteins remained unchanged. nih.gov This high degree of selectivity is a critical attribute of a well-designed PROTAC.

A common technique is Tandem Mass Tag (TMT) labeling, which allows for the simultaneous quantification of proteins from multiple samples. pnas.org For instance, cells can be treated with different concentrations of PROTAC ERRα Degrader-1, a negative control (an epimer that does not bind the E3 ligase), or a vehicle (DMSO). After cell lysis, proteins are digested, labeled with TMT reagents, and analyzed by LC-MS/MS. pnas.org The resulting data provides a global view of protein downregulation, confirming on-target degradation and identifying any potential off-target effects. nih.gov

| Treatment Group | Target Protein | Log2 Fold Change (vs. DMSO) | p-value | Off-Target Hits (>20% degradation) |

| PROTAC ERRα Degrader-1 (100 nM) | ERRα | -2.5 | <0.001 | 1 |

| PROTAC ERRα Degrader-1 (500 nM) | ERRα | -3.8 | <0.001 | 2 (including BCR) |

| Negative Control (500 nM) | ERRα | -0.3 | >0.05 | 0 |

This table represents illustrative data based on findings for early ERRα PROTACs, demonstrating high selectivity. The fold change indicates the reduction in protein levels. nih.gov

Further studies on the highly potent VHL-based ERRα degrader, compound 6c, confirmed its specificity. It effectively degraded ERRα at nanomolar concentrations without affecting the levels of its closely related homologs, ERRβ and ERRγ. nih.gov This level of detail is crucial for validating the degrader's specific mechanism of action.

Biophysical Assays for Characterizing Target Engagement and Ternary Complex Formation

The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the target protein (ERRα), the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau, VHL). nih.gov A variety of biophysical assays are employed to confirm that the PROTAC binds to its intended targets and facilitates this crucial protein-protein interaction.

CETSA is a powerful method for verifying target engagement in a cellular environment. wikipedia.org The principle is that when a ligand binds to its target protein, it often increases the protein's thermal stability. drugtargetreview.com In a typical CETSA experiment, cells are treated with PROTAC ERRα Degrader-1, heated to various temperatures, and the amount of soluble (non-denatured) ERRα is quantified, often by Western blot or mass spectrometry. researchgate.net An increase in the melting temperature of ERRα in the presence of the degrader provides direct evidence of target engagement in intact cells. pelagobio.com

| Condition | Melt Temperature (Tm) of ERRα |

| Vehicle (DMSO) | 52°C |

| PROTAC ERRα Degrader-1 | 56°C |

| Negative Control | 52°C |

This table shows representative data illustrating how CETSA can be used to confirm target engagement. A shift in the melting temperature indicates binding of the PROTAC to ERRα.

Fluorescence Polarization (FP) is a solution-based technique used to measure binding events in real-time. profacgen.com It is particularly useful for quantifying the binary binding affinities of the PROTAC to both ERRα and the E3 ligase, as well as the stability of the ternary complex. nih.gov In a competitive FP assay, a fluorescently labeled ligand for either ERRα or the E3 ligase is displaced by the PROTAC, leading to a change in the polarization of the emitted light. By titrating the PROTAC, one can determine its binding affinity (Kd). To assess ternary complex formation, the assay can be configured where the PROTAC is pre-incubated with one protein partner before titrating in the second. nih.gov

Biolayer Interferometry (BLI) is a label-free optical technique that monitors biomolecular interactions in real-time. harvard.eduspringernature.com In a typical setup, either recombinant ERRα or the E3 ligase is immobilized on a biosensor tip. The tip is then dipped into a solution containing the PROTAC to measure binary binding kinetics (association and dissociation rates). To study the ternary complex, the PROTAC-bound sensor can then be moved to a solution containing the other protein partner. An increase in signal confirms the formation of the ERRα-PROTAC-E3 ligase complex and allows for the determination of its kinetic parameters. researchgate.net

| Interaction | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Affinity (KD) (nM) |

| PROTAC + ERRα | 1.5 x 105 | 3.0 x 10-3 | 20 |

| PROTAC + VHL | 2.0 x 105 | 4.0 x 10-3 | 20 |

| (PROTAC-VHL) + ERRα | 4.5 x 105 | 2.2 x 10-3 | 4.9 |

This table provides illustrative kinetic data that could be obtained from a BLI experiment, showing the binding affinities of the binary and ternary complexes. The enhanced affinity for the ternary complex indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. malvernpanalytical.comsygnaturediscovery.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov By performing titrations of the PROTAC into solutions of ERRα or the E3 ligase, the thermodynamics of the binary interactions can be fully characterized. To study the ternary complex, the PROTAC can be titrated into a solution containing one protein, and then the second protein is titrated into the resulting binary complex solution. nih.gov This provides a complete thermodynamic profile of ternary complex formation, including cooperativity. nih.gov

Biolayer Interferometry (BLI)

Biochemical Assays for Ubiquitination Detection

The ultimate goal of forming the ternary complex is to bring ERRα into proximity with the E3 ligase to facilitate its ubiquitination, marking it for proteasomal degradation.

Research Findings: The degradation of ERRα by PROTACs has been shown to be dependent on the proteasome. nih.govnih.gov Treatment of cells with a proteasome inhibitor, such as epoxomicin (B1671546) or MG132, rescues the degradation of ERRα induced by the PROTAC. nih.govnih.gov Furthermore, the degradation is dependent on the formation of a ternary complex, as pre-treatment with an excess of either the ERRα ligand or the VHL E3 ligase ligand can competitively block the PROTAC-induced degradation of ERRα. nih.gov

In Vitro Ubiquitination Assays: These assays directly demonstrate that the PROTAC can induce the ubiquitination of ERRα by the recruited E3 ligase. A typical assay includes purified recombinant ERRα, the E3 ligase complex (e.g., VHL-Elongin B-Elongin C), E1 activating enzyme, an E2 conjugating enzyme, ubiquitin, ATP, and the PROTAC. The reaction mixture is incubated, and the ubiquitination of ERRα is detected by Western blot using an anti-ERRα or anti-ubiquitin antibody. An increase in high-molecular-weight bands corresponding to polyubiquitinated ERRα in the presence of the PROTAC confirms its mechanism of action.

Co-Immunoprecipitation (Co-IP): Co-IP is used to confirm the formation of the ternary complex within a cellular context. tandfonline.com In this technique, cells are treated with the PROTAC ERRα Degrader-1. The cells are then lysed, and an antibody against ERRα is used to pull down ERRα and any interacting proteins. tandfonline.com The resulting immunoprecipitate is then analyzed by Western blot for the presence of the E3 ligase (e.g., VHL). An enhanced interaction between ERRα and VHL in the presence of the PROTAC provides strong evidence for the formation of the ternary complex in cells. nih.gov

| Cell Treatment | IP Antibody | Blot Antibody | Result |

| Vehicle (DMSO) | anti-ERRα | anti-VHL | No band |

| PROTAC ERRα Degrader-1 | anti-ERRα | anti-VHL | Band present |

| PROTAC + VHL ligand | anti-ERRα | anti-VHL | No band (or significantly reduced) |

This table illustrates the expected results from a Co-Immunoprecipitation experiment, demonstrating the PROTAC-dependent interaction between ERRα and the VHL E3 ligase.

Computational and Structural Biology Approaches for Rational Design

Molecular Docking and Dynamics Simulations for Ternary Complex Prediction

Molecular docking and molecular dynamics (MD) simulations are essential computational tools for predicting and analyzing the structure and stability of the ternary complex. This complex consists of PROTAC ERRα Degrader-1, the target protein Estrogen-Related Receptor Alpha (ERRα), and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). chemrxiv.orgelifesciences.org

Initially, molecular docking is used to forecast the ideal binding positions of the PROTAC's two ends within their respective binding sites on ERRα and the E3 ligase. researchgate.net These studies are foundational in the initial design phase, particularly for establishing the best length and chemical makeup of the linker needed to connect the two proteins. explorationpub.comchemrxiv.org This involves creating numerous potential PROTAC conformations and assessing the energetic viability of each position within the target proteins' binding sites. researchgate.net

Co-Crystal Structures of PROTAC Components with Binding Partners

While obtaining a co-crystal structure of the entire PROTAC ERRα Degrader-1 ternary complex is a significant challenge, the rational design process is greatly informed by the existing co-crystal structures of the individual components with their binding partners. tandfonline.comnih.gov These high-resolution structures provide exact atomic-level details of how the ligands bind, which is fundamental for the computational modeling and design of the PROTAC. tandfonline.comnih.gov

For example, the co-crystal structure of the ERRα ligand-binding domain with its specific inhibitor details the crucial interactions, such as hydrogen bonds and hydrophobic contacts, necessary for strong binding. nih.govresearchgate.netresearchgate.net This structural information directs the design of the PROTAC's "warhead" to ensure it effectively targets and binds to ERRα. nih.gov Similarly, co-crystal structures of E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL) with their respective ligands are vital. nih.govrsc.orgacs.org For instance, structures of VHL in complex with its ligands reveal key interaction points that can be exploited for linker attachment. researchgate.netnih.govacs.org Likewise, co-crystal structures involving CRBN and its ligands, such as thalidomide (B1683933) and its derivatives, have been instrumental in the development of CRBN-recruiting PROTACs. nih.govtandfonline.comacs.org

By understanding these binding requirements from co-crystal structures, chemists can design the E3 ligase-recruiting part of the PROTAC for potent and selective engagement. The integration of these structural insights facilitates a more logical and efficient design of PROTAC ERRα Degrader-1, reducing the reliance on extensive trial-and-error screening. tandfonline.com The availability of these structures has been a key driver in the rapid development of VHL- and CRBN-based PROTACs. nih.govnih.gov

Future Research Directions and Translational Implications of Errα Degradation

Investigation of Mechanisms of Resistance to PROTAC ERRα Degrader-1

While PROTAC technology holds immense promise, the potential for acquired resistance is a critical area of investigation. Understanding how cancer cells might evade ERRα degradation is essential for developing robust, long-term therapeutic strategies. Future research will likely focus on several potential mechanisms, drawing parallels from resistance observed with other PROTACs. nih.gov

Potential mechanisms of resistance include:

Mutations in the E3 Ligase or Associated Proteins : PROTAC ERRα Degrader-1 functions by forming a ternary complex between ERRα and an E3 ubiquitin ligase, such as MDM2 or von Hippel-Lindau (VHL), depending on the specific degrader construct. medchemexpress.comnih.govexplorationpub.com Mutations in the E3 ligase gene (e.g., VHL, CRBN) or in components of the ligase complex (e.g., Cullin 2) can prevent the PROTAC from binding or functioning correctly, thereby conferring resistance. mdpi.com

Downregulation of E3 Ligase Expression : A decrease in the cellular levels of the necessary E3 ligase would limit the formation of the ternary complex, reducing the efficiency of ERRα degradation. mdpi.com

Increased Target Protein Synthesis : Cells might compensate for increased degradation by upregulating the transcription and translation of the ESRRA gene, leading to a recovery of ERRα protein levels.

Efflux Pump Overexpression : Increased expression of drug efflux pumps could reduce the intracellular concentration of the PROTAC, preventing it from reaching the necessary levels to induce degradation effectively.

Investigating these possibilities will require genomic and proteomic analysis of cell lines and patient samples that develop resistance to ERRα degraders in preclinical models.

Development of Next-Generation PROTAC ERRα Degraders with Enhanced Properties

The initial success of PROTAC ERRα Degrader-1 provides a foundation for creating next-generation molecules with superior "drug-like" qualities. Research is moving towards optimizing these degraders for clinical application.

Key areas for enhancement include:

Improved Pharmacokinetics and Oral Bioavailability : A major goal is the development of ERRα degraders that can be administered orally and maintain effective concentrations in the body. This involves optimizing the linker and ligand components to improve properties like solubility and cell permeability, similar to the efforts that led to the clinical development of PROTACs like ARV-110 and ARV-471. frontiersin.orgsemanticscholar.org

Enhanced Potency and Selectivity : Researchers aim to design molecules that can induce near-complete degradation of ERRα at very low concentrations, minimizing potential off-target effects. For instance, the development of compound 6c , a VHL-based degrader, yielded a highly potent and selective molecule capable of degrading over 80% of ERRα at a 30 nM concentration. nih.govacs.org

Spatiotemporal Control : To increase precision and reduce systemic toxicity, novel PROTACs are being developed that can be activated at specific sites or times. Optically controlled PROTACs, such as photocaged (pc-PROTACs) or photoswitchable versions, could be activated by light in a targeted tumor area, offering a high degree of control over ERRα degradation. mdpi.comacs.org

Exploration of Novel E3 Ubiquitin Ligases for Expanding ERRα Degradation Strategies

The human genome encodes over 600 E3 ligases, yet the vast majority of current PROTACs utilize only a few, primarily Cereblon (CRBN) and VHL. frontiersin.org The choice of E3 ligase is crucial, as it can significantly impact degradation efficiency and specificity.

One study revealed that while a VHL-recruiting PROTAC effectively degraded ERRα, analogous PROTACs designed to recruit CRBN, MDM2, and IAP failed to do so, highlighting the specific requirements for successful ternary complex formation. rsc.org This underscores the importance of expanding the repertoire of E3 ligases.

Promising future directions include:

Leveraging Newly Identified ERRα-Interacting E3 Ligases : Recent studies have identified other E3 ligases that naturally regulate ERRα levels.

RBBP6 : Retinoblastoma-binding protein 6 (RBBP6) has been identified as an E3 ubiquitin ligase that targets ERRα for degradation, and its interaction is implicated in the pathology of diabetic kidney disease. nih.gov

Parkin : The E3 ligase Parkin, known for its role in mitochondrial quality control and Parkinson's disease, can promote the ubiquitination and degradation of ERRα. escholarship.orgnih.gov

Developing Ligands for Novel E3 Ligases : Creating new small-molecule ligands for other E3 ligases could overcome resistance to VHL- or CRBN-based degraders and potentially offer tissue-specific degradation if the E3 ligase is expressed in a particular cell type. nih.gov

PROTAC ERRα Degrader-1 as a Chemical Probe for Elucidating Uncharted ERRα Biology

Beyond its therapeutic potential, PROTAC ERRα Degrader-1 is an invaluable research tool for dissecting the complex biology of its target. nih.govacs.org Inducing protein degradation offers a different and often more profound perturbation than simply inhibiting a protein's active site.

As a chemical probe, the degrader allows researchers to:

Distinguish Scaffolding from Transcriptional Functions : ERRα is a transcription factor, but like many proteins, it may have non-transcriptional, scaffolding roles. An inhibitor might block its DNA-binding or co-activator-binding functions but leave the protein intact to perform other interactions. A degrader eliminates the protein entirely, allowing for a clearer understanding of all its functions. nih.gov

Uncover Novel Biological Pathways : By observing the complete cellular response to the acute removal of ERRα, researchers can identify previously unknown downstream targets and pathways regulated by this nuclear receptor. This can provide insights into its role in cellular metabolism, energy homeostasis, and mitochondrial biogenesis. frontiersin.org